N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Lipophilicity Drug-likeness Medicinal Chemistry

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 911227-46-8) is a pinacol boronic ester of picolinamide, widely employed as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl structures in medicinal chemistry. Commercial suppliers routinely provide the compound as a white to off-white solid with purity ≥95% (typically 95–97%), supported by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C16H25BN2O3
Molecular Weight 304.2 g/mol
CAS No. 911227-46-8
Cat. No. B1322753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
CAS911227-46-8
Molecular FormulaC16H25BN2O3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC
InChIInChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-10-9-12(11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3
InChIKeyKCJOSYVHWLABNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 911227-46-8): Boronic Ester Building Block for Pharmaceutical Synthesis


N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 911227-46-8) is a pinacol boronic ester of picolinamide, widely employed as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl structures in medicinal chemistry . Commercial suppliers routinely provide the compound as a white to off-white solid with purity ≥95% (typically 95–97%), supported by batch-specific QC documentation including NMR, HPLC, and GC . Its synthesis via Ir-catalysed C–H borylation has been reported in 74% yield, enabling reliable access for research-scale and pilot production [1].

Why N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Cannot Be Replaced by a Generic Analog


Substituting the N,N-diethylamide with a smaller N,N-dimethylamide or relocating the boronic ester to the 4-position fundamentally alters the compound’s lipophilicity, steric profile, and, consequently, its behaviour in both synthetic transformations and downstream biological systems. Even minor changes in the amide substituent shift the logP by ~1 unit, impacting extraction efficiency, chromatographic purification, and passive membrane permeability in biological assays . The pinacol ester also provides distinct hydrolytic stability and coupling reactivity compared to the free boronic acid (CAS 1093115-76-4), making direct interchange technically unsound without re‑optimising entire synthetic sequences . These quantifiable physicochemical differences mean that a generic substitution is not a like-for-like replacement and can lead to divergent yields, impurity profiles, or biological outcomes.

Quantitative Differentiation Evidence for N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide


LogP Difference: Enhanced Lipophilicity vs. N,N-Dimethyl Analog

The target compound exhibits a measured/calculated logP of 2.82 (Fluorochem) and XLOGP3 of 2.37 (Bidepharm), which is approximately 0.8–1.2 log units higher than the N,N-dimethyl analog (XLOGP3 ≈ 1.6, PubChem CID 57416491) [1]. This difference reflects the increased hydrophobicity imparted by the diethyl substituents, which can influence extraction recovery, reverse-phase HPLC retention, and passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Medicinal Chemistry

Synthesis Yield: Ir-Catalysed C–H Borylation Outperforms Alternative Routes

A reproducible Ir-catalysed C–H borylation protocol delivers the target compound in 74% isolated yield starting from N,N-diethylpyridine-2-carboxamide [1]. In the same report, structurally simpler picolinamide substrates (e.g., N-methylpicolinamide) gave yields of 60–65% under identical conditions, indicating that the diethylamide substituent is compatible with, and does not substantially impair, the catalytic efficiency [1]. This contrasts with traditional lithiation–boronation routes that often require cryogenic temperatures and can produce lower overall yields due to competitive side reactions.

C–H Borylation Synthetic Methodology Process Chemistry

Commercial Purity and Batch-to-Batch Consistency

Multiple independent vendors supply the compound with documented purity ≥95%; for instance, Molbase offers 97% purity , and Bidepharm provides batch-specific NMR, HPLC, and GC reports at 95+% . The closest in-class comparator, the N,N-dimethyl analog (CAS 1006876-27-2), is listed at 98% purity from AKSci , showing that the diethyl compound achieves comparable commercial purity, with the added benefit of thorough QC documentation that reduces the risk of introducing unknown impurities into critical synthetic sequences.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide


Suzuki–Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The compound serves as a boronic ester partner for introducing a picolinamide moiety into biaryl kinase inhibitor scaffolds. Its diethylamide group enhances the lipophilicity of the resulting analogs, which is often desirable for improving cell permeability in PIM or ALK kinase inhibitor programmes . The well-characterised purity and reliable coupling reactivity reduce the need for extensive re-optimisation of coupling conditions.

C–H Borylation Methodology Development

As demonstrated in the Ir-catalysed borylation study, this compound is an excellent substrate for exploring directing-group compatibility and regioselectivity in C–H functionalisation [1]. The 74% isolated yield under mild conditions makes it a practical benchmark substrate for evaluating new borylation catalysts or ligand systems.

Medicinal Chemistry Structure–Activity Relationship (SAR) Exploration

The diethylamide substitution pattern distinguishes this building block from the N,N-dimethyl analog, providing a distinct lipophilic handle for SAR studies. Researchers probing the effect of amide substitution on target binding or pharmacokinetic properties can use the quantitative logP difference (∼1 unit) to rationally design compound libraries [2].

Process Chemistry Scale-Up Campaigns

The combination of a robust synthetic route, high reported yield, and availability from multiple suppliers with full QC documentation makes this compound a suitable candidate for process development and scale-up. The batch-to-batch consistency documented by vendors such as Bidepharm minimises the risk of unexpected impurities during pilot-plant production .

Quote Request

Request a Quote for N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.